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Compound of Interest

Compound Name: (+)-SHIN1

Cat. No.: B610824 Get Quote

An objective analysis of the dual SHMT1/2 inhibitor, (+)-SHIN1, across multiple cancer models,

providing a comprehensive resource for researchers, scientists, and drug development

professionals.

This guide synthesizes findings on the efficacy and mechanism of action of (+)-SHIN1, a potent

dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2). By targeting the central

node of one-carbon metabolism, (+)-SHIN1 disrupts the synthesis of nucleotides and amino

acids essential for rapidly proliferating cancer cells. This document provides a cross-validated

comparison of its performance in various cancer models, supported by experimental data and

detailed methodologies.

Quantitative Performance Analysis of (+)-SHIN1
The efficacy of (+)-SHIN1 has been evaluated across a diverse panel of human cancer cell

lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's

potency, are summarized below. These values highlight the differential sensitivity of various

cancer types to SHMT inhibition.
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Cancer Model Cell Line IC50 (nM) Key Findings

Colon Cancer HCT116 (Wild-Type) 870

Inhibition of

proliferation is

primarily due to

SHMT2 inhibition.[1]

HCT116 (SHMT2

knockout)
~10

Demonstrates potent

inhibition of SHMT1 in

the absence of

SHMT2.[1]

Pancreatic Cancer 8988T <100

These cells have

defects in

mitochondrial one-

carbon metabolism

and are highly reliant

on SHMT1.[1][2]

Diffuse Large B-cell

Lymphoma (DLBCL)
Su-DHL-4, Su-DHL-2

IC50 < 4 µM (median

for B-cell lymphomas)

These cells exhibit

defective glycine

import, making them

vulnerable to SHMT

inhibition.[2]

Gastric Cancer
SGC7901, MGC803,

HGC27
IC50 ~2.22-2.59 µM

SHIN1 showed limited

single-agent efficacy

but synergized with 5-

fluorouracil.[3]

Bladder Cancer BIU-87 Not specified

SHIN1 inhibits

proliferation,

migration, and

invasion.[4]

T-cell Acute

Lymphoblastic

Leukemia (T-ALL)

Jurkat Not specified

Sensitive to SHMT

inhibition, which can

be potentiated by

methotrexate.[5]
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Mechanism of Action and Signaling Pathways
(+)-SHIN1 competitively binds to the folate binding site of both SHMT1 (cytosolic) and SHMT2

(mitochondrial), inhibiting the conversion of serine to glycine and the subsequent generation of

one-carbon units (5,10-methylenetetrahydrofolate).[1] This disruption of one-carbon

metabolism leads to a depletion of essential building blocks for nucleotide synthesis (purines

and thymidylate) and affects amino acid homeostasis and redox balance.[1][2][6]
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In some cancer models, the downstream effects of (+)-SHIN1 involve the p53 signaling

pathway, leading to cell cycle arrest, DNA damage, and cellular senescence.[4][7] Furthermore,

inhibition of SHMT can induce reactive oxygen species (ROS) and disrupt redox homeostasis,

contributing to apoptosis.[3][8]
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Comparative Analysis with Alternatives
While (+)-SHIN1 has proven to be a valuable research tool, it exhibits poor pharmacokinetic

properties, limiting its in vivo applications.[2][5][9] This has led to the development of next-

generation inhibitors and the exploration of combination therapies.

SHIN2: A successor to SHIN1 with an improved in vivo half-life.[1][5] SHIN2 has shown

potent efficacy in T-ALL xenograft models, both as a single agent and in combination with
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methotrexate.[1][5]

AGF347: A broad-spectrum inhibitor targeting SHMT1, SHMT2, and GART. It has

demonstrated promising anti-tumor activity in pancreatic and ovarian cancer models.[9][10]

Methotrexate (MTX): A standard-of-care chemotherapy agent that targets dihydrofolate

reductase (DHFR).[5] Combination with SHIN2 has shown synergistic effects in T-ALL, and

methotrexate-resistant cells display increased sensitivity to SHIN2.[5]

5-Fluorouracil (5-Fu): A chemotherapy drug that inhibits thymidylate synthase. In gastric

cancer models, SHIN1 was found to be an efficient synergist for 5-Fu, augmenting its

therapeutic effect and overcoming chemoresistance.[4][7]

Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of (+)-
SHIN1.

Cell Growth Inhibition Assay (IC50 Determination)

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and

allowed to adhere overnight.

Compound Treatment: Cells are treated with a serial dilution of (+)-SHIN1 (and/or

comparator compounds) for a specified duration (typically 72 hours).

Viability Assessment: Cell viability is measured using assays such as CCK-8, MTT, or

CellTiter-Glo.

Data Analysis: The results are normalized to vehicle-treated controls, and IC50 values are

calculated using a non-linear regression analysis.

Xenograft Tumor Growth Studies

Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells in a mixture of PBS and

Matrigel) is subcutaneously injected into the flanks of immunodeficient mice (e.g., nude

mice).[2]
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Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., bi-weekly) using

calipers.[2]

Drug Administration: Once tumors reach a specified size, animals are randomized into

treatment and control groups. The drug is administered according to the planned schedule

and route.

Efficacy Evaluation: Tumor growth inhibition is monitored over time. At the end of the study,

tumors are excised and may be used for further analysis.

Metabolite Tracing and Analysis

Isotope Labeling: Cells are cultured in media containing stable isotope-labeled nutrients,

such as U-13C-serine.

SHIN1 Treatment: Cells are co-incubated with the isotope tracer and (+)-SHIN1 or a vehicle

control for a defined period (e.g., 24 hours).

Metabolite Extraction: Intracellular metabolites are extracted from the cells.

LC-MS Analysis: The extracts are analyzed by liquid chromatography-mass spectrometry

(LC-MS) to determine the fractional labeling of downstream metabolites, providing a direct

measure of SHMT activity.

Click to download full resolution via product page

In conclusion, (+)-SHIN1 has been instrumental in validating SHMT1 and SHMT2 as viable

targets in oncology. While its own clinical development is hampered by poor pharmacokinetics,

the insights gained from studies involving (+)-SHIN1 have paved the way for improved next-

generation inhibitors and informed rational combination strategies that hold significant

therapeutic promise.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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